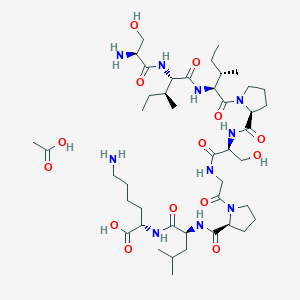

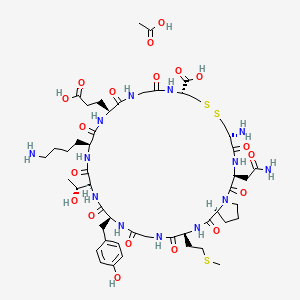

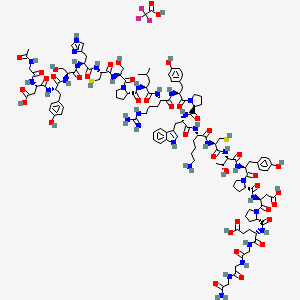

Cyclotraxin B acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Cyclotraxin B-Acetat ist ein hochpotenter und selektiver Inhibitor des Tropomyosin-Rezeptorkinase B (TrkB)-Rezeptors. Diese Verbindung ist ein kleines zyklisches Peptid mit einem Molekulargewicht von etwa 1200 Da. Cyclotraxin B-Acetat hat sich als in der Lage erwiesen, die Blut-Hirn-Schranke zu überwinden und angstlösende Wirkungen in Tiermodellen hervorzurufen . Es ist von brain-derived neurotrophic factor (BDNF) abgeleitet und wurde verwendet, um die Rolle von BDNF und TrkB in verschiedenen physiologischen und pathologischen Prozessen zu untersuchen .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Cyclotraxin B-Acetat wird unter Verwendung eines peptidomimetischen Ansatzes synthetisiert. Dies beinhaltet die Verwendung von Peptidsynthesetechniken, um eine zyklische Peptidstruktur zu erzeugen, die den natürlichen Liganden des TrkB-Rezeptors nachahmt . Die Synthese umfasst typischerweise die folgenden Schritte:

Festphasenpeptidsynthese (SPPS): Die Peptidkette wird auf einem festen Träger unter Verwendung der Standard-Fmoc (9-Fluorenylmethoxycarbonyl)-Chemie zusammengesetzt.

Cyclisierung: Das lineare Peptid wird cyclisiert, um die zyklische Struktur zu bilden. Dies wird durch die Bildung einer Disulfidbrücke zwischen zwei Cysteinresten in der Peptidkette erreicht.

Reinigung: Das zyklische Peptid wird unter Verwendung der Hochleistungsflüssigkeitschromatographie (HPLC) gereinigt, um das gewünschte Produkt mit hoher Reinheit zu erhalten.

Industrielle Produktionsmethoden

Die industrielle Produktion von Cyclotraxin B-Acetat folgt ähnlichen Synthesewegen wie oben beschrieben, jedoch in größerem Maßstab. Der Prozess beinhaltet die Optimierung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten. Die Verwendung von automatisierten Peptidsynthesizern und großtechnischen HPLC-Systemen ermöglicht die effiziente Produktion von Cyclotraxin B-Acetat für die Forschung und potenzielle therapeutische Anwendungen.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Cyclotraxin B acetate is synthesized using a peptidomimetic approach. This involves the use of peptide synthesis techniques to create a cyclic peptide structure that mimics the natural ligand of the TrkB receptor . The synthesis typically involves the following steps:

Solid-phase peptide synthesis (SPPS): The peptide chain is assembled on a solid support using standard Fmoc (9-fluorenylmethoxycarbonyl) chemistry.

Cyclization: The linear peptide is cyclized to form the cyclic structure. This is achieved by forming a disulfide bond between two cysteine residues in the peptide chain.

Purification: The cyclic peptide is purified using high-performance liquid chromatography (HPLC) to obtain the desired product with high purity.

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes as described above but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. The use of automated peptide synthesizers and large-scale HPLC systems facilitates the efficient production of this compound for research and potential therapeutic applications.

Analyse Chemischer Reaktionen

Reaktionstypen

Cyclotraxin B-Acetat unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Disulfidbrücke im zyklischen Peptid kann oxidiert werden, um Sulfoxide oder Sulfone zu bilden.

Reduktion: Die Disulfidbrücke kann reduziert werden, um freie Thiolgruppen zu bilden.

Substitution: Die Aminosäurereste in der Peptidkette können Substitutionsreaktionen mit verschiedenen Reagenzien eingehen.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid oder andere Oxidationsmittel können unter milden Bedingungen verwendet werden, um die Disulfidbrücke zu oxidieren.

Reduktion: Dithiothreitol (DTT) oder Tris(2-carboxyethyl)phosphin (TCEP) können verwendet werden, um die Disulfidbrücke zu reduzieren.

Substitution: Aminosäurereste können mit Reagenzien wie N-Hydroxysuccinimid (NHS)-Estern oder Carbodiimiden modifiziert werden.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen oxidierte oder reduzierte Formen von Cyclotraxin B-Acetat und substituierte Peptide mit modifizierten Aminosäureresten.

Wissenschaftliche Forschungsanwendungen

Cyclotraxin B-Acetat hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung, darunter:

Neurowissenschaften: Es wird verwendet, um die Rolle von BDNF und TrkB bei der synaptischen Plastizität, neuronalen Differenzierung und Neuroprotektion zu untersuchen.

Schmerzforschung: Es wurde festgestellt, dass es schmerzlindernde Wirkungen in Tiermodellen für neuropathische Schmerzen hervorruft.

Wirkmechanismus

Cyclotraxin B-Acetat übt seine Wirkungen aus, indem es an den TrkB-Rezeptor bindet und seine Konformation verändert. Dies führt zur Inhibition sowohl BDNF-abhängiger als auch BDNF-unabhängiger (basaler) Aktivitäten des Rezeptors . Die Verbindung wirkt als negativer allosterischer Modulator und verhindert die Aktivierung nachgeschalteter Signalwege, die an der synaptischen Plastizität, dem neuronalen Überleben und der Neuroprotektion beteiligt sind . Zusätzlich moduliert Cyclotraxin B-Acetat VEGFR2, was zu seinen Auswirkungen auf die Angiogenese und die Krebsentwicklung beiträgt .

Wirkmechanismus

Cyclotraxin B acetate exerts its effects by binding to the TrkB receptor and altering its conformation. This leads to the inhibition of both BDNF-dependent and BDNF-independent (basal) activities of the receptor . The compound acts as a negative allosteric modulator, preventing the activation of downstream signaling pathways that are involved in synaptic plasticity, neuronal survival, and neuroprotection . Additionally, this compound modulates VEGFR2, contributing to its effects on angiogenesis and cancer progression .

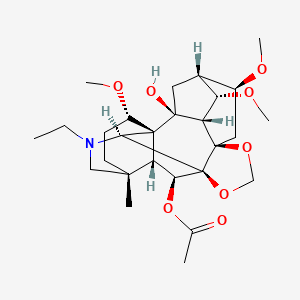

Vergleich Mit ähnlichen Verbindungen

Cyclotraxin B-Acetat ist einzigartig in seiner hohen Potenz und Selektivität für den TrkB-Rezeptor. Ähnliche Verbindungen umfassen:

Cyclotraxin B-Acetat zeichnet sich durch seine zyklische Peptidstruktur, seine hohe Potenz und seine Fähigkeit aus, die Blut-Hirn-Schranke zu überwinden, was es zu einem wertvollen Werkzeug für die Forschung und potenzielle therapeutische Anwendungen macht .

Eigenschaften

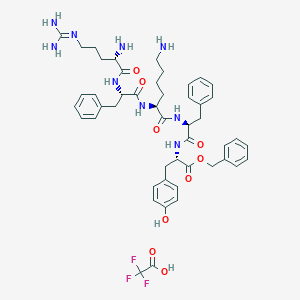

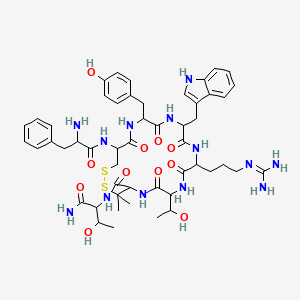

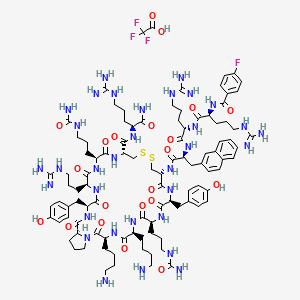

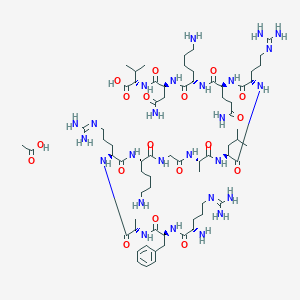

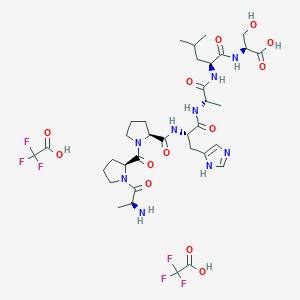

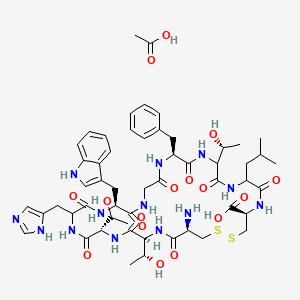

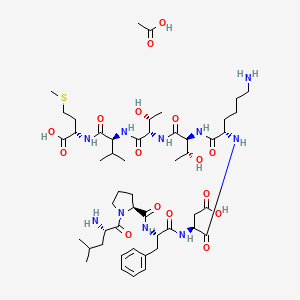

Molekularformel |

C50H77N13O19S3 |

|---|---|

Molekulargewicht |

1260.4 g/mol |

IUPAC-Name |

acetic acid;(3S,6R,11R,17S,20S,23S,26S,32S,35S)-6-amino-20-(4-aminobutyl)-3-(2-amino-2-oxoethyl)-17-(2-carboxyethyl)-23-[(1R)-1-hydroxyethyl]-26-[(4-hydroxyphenyl)methyl]-32-(2-methylsulfanylethyl)-2,5,13,16,19,22,25,28,31,34-decaoxo-8,9-dithia-1,4,12,15,18,21,24,27,30,33-decazabicyclo[33.3.0]octatriacontane-11-carboxylic acid |

InChI |

InChI=1S/C48H73N13O17S3.C2H4O2/c1-24(62)39-46(75)58-28(6-3-4-15-49)43(72)56-29(12-13-38(67)68)41(70)52-21-37(66)55-33(48(77)78)23-81-80-22-27(50)40(69)59-32(19-35(51)64)47(76)61-16-5-7-34(61)45(74)57-30(14-17-79-2)42(71)53-20-36(65)54-31(44(73)60-39)18-25-8-10-26(63)11-9-25;1-2(3)4/h8-11,24,27-34,39,62-63H,3-7,12-23,49-50H2,1-2H3,(H2,51,64)(H,52,70)(H,53,71)(H,54,65)(H,55,66)(H,56,72)(H,57,74)(H,58,75)(H,59,69)(H,60,73)(H,67,68)(H,77,78);1H3,(H,3,4)/t24-,27+,28+,29+,30+,31+,32+,33+,34+,39+;/m1./s1 |

InChI-Schlüssel |

HUUDGONNBQMALA-LRWVIUNESA-N |

Isomerische SMILES |

C[C@H]([C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N1)CC3=CC=C(C=C3)O)CCSC)CC(=O)N)N)C(=O)O)CCC(=O)O)CCCCN)O.CC(=O)O |

Kanonische SMILES |

CC(C1C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NCC(=O)NC(C(=O)N1)CC3=CC=C(C=C3)O)CCSC)CC(=O)N)N)C(=O)O)CCC(=O)O)CCCCN)O.CC(=O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

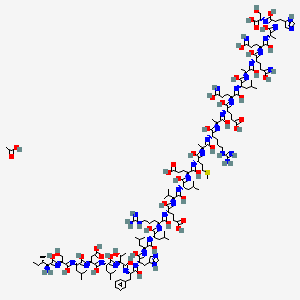

![acetic acid;(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-(carboxymethylamino)-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoic acid](/img/structure/B10825475.png)

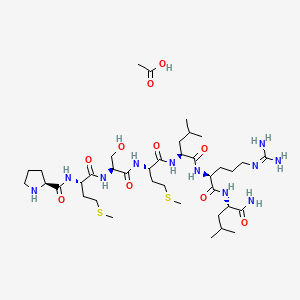

![acetic acid;(2R)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]propanoic acid](/img/structure/B10825502.png)